molecular formula C7H12O3S B1651289 2-(oxan-2-ylsulfanyl)acetic Acid CAS No. 125488-66-6

2-(oxan-2-ylsulfanyl)acetic Acid

Cat. No.: B1651289
CAS No.: 125488-66-6
M. Wt: 176.24 g/mol
InChI Key: NFZDVJZULSKYAY-UHFFFAOYSA-N
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Description

It is a colorless, crystalline solid that is soluble in water and ethanol. This compound is notable for its unique structure, which includes a tetrahydropyran ring and a sulfanyl group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-2-ylsulfanyl)acetic acid typically involves the reaction of tetrahydropyran-2-thiol with chloroacetic acid under basic conditions . The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(oxan-2-ylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydropyran derivatives.

Mechanism of Action

The mechanism of action of 2-(oxan-2-ylsulfanyl)acetic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the conditions .

Comparison with Similar Compounds

    Thiomalic acid: Another sulfur-containing acetic acid derivative.

    Cysteine: An amino acid with a thiol group.

    Methionine: An amino acid with a thioether group.

Comparison: 2-(oxan-2-ylsulfanyl)acetic acid is unique due to its tetrahydropyran ring, which imparts different chemical properties compared to simpler thiol-containing compounds like thiomalic acid or amino acids like cysteine and methionine. This structural uniqueness allows for specific interactions in biological systems and distinct reactivity in chemical synthesis .

Properties

IUPAC Name

2-(oxan-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c8-6(9)5-11-7-3-1-2-4-10-7/h7H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZDVJZULSKYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403393
Record name Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125488-66-6
Record name Acetic acid, [(tetrahydro-2H-pyran-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-2-ylsulfanyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(oxan-2-ylsulfanyl)acetic Acid
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2-(oxan-2-ylsulfanyl)acetic Acid
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2-(oxan-2-ylsulfanyl)acetic Acid
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2-(oxan-2-ylsulfanyl)acetic Acid
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2-(oxan-2-ylsulfanyl)acetic Acid

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